molecular formula C22H19N3O4S B12191666 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B12191666
M. Wt: 421.5 g/mol
InChI Key: JRCBXXRRHZLODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamide (CAS 1219549-87-7) is a chemical compound with a molecular formula of C22H19N3O4S and a molecular weight of 421.5 g/mol . This acetamide derivative features a 6-oxo-3-phenylpyridazine core, a scaffold noted in scientific literature for its potential biological activity. Compounds based on the 6-oxo-pyridazinyl structure have been investigated in various research areas, with patents disclosing their study as potential cardiotonic and vasodilating agents . The specific structural motifs present in this molecule, including the phenyl-substituted pyridazinone and the 1,1-dioxido-2,3-dihydrothiophen moiety, make it a compound of interest for pharmaceutical and biological research, particularly in the development and study of novel small-molecule agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C22H19N3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)-N-phenylacetamide

InChI

InChI=1S/C22H19N3O4S/c26-21-12-11-20(17-7-3-1-4-8-17)23-24(21)15-22(27)25(18-9-5-2-6-10-18)19-13-14-30(28,29)16-19/h1-14,19H,15-16H2

InChI Key

JRCBXXRRHZLODA-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides an overview of its chemical properties, mechanisms of action, and biological activities based on diverse research findings.

The compound's molecular formula is C16H14N2O4SC_{16}H_{14}N_{2}O_{4}S, with a molecular weight of 330.36 g/mol. The structural representation includes a thiophene ring and a pyridazine moiety, which are important for its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Carbonic Anhydrase (CA) :
    • The compound has been shown to inhibit various isoforms of human carbonic anhydrase (hCA), which are implicated in cancer progression. The inhibition constants (KIK_I) for hCA isoforms I, II, IX, and XII range from 5.3 nM to 106.4 nM, indicating potent inhibitory activity against these enzymes .
  • Anti-inflammatory Activity :
    • The compound demonstrates anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and lipoxygenase (5-LOX). This multi-target approach enhances its potential as an anti-inflammatory agent .

Biological Activity Data

Biological ActivityTarget EnzymeInhibition Constant (KIK_I)
Inhibition of hCA IICarbonic Anhydrase5.3 - 37.1 nM
Inhibition of hCA IXCarbonic Anhydrase4.9 - 58.1 nM
Inhibition of hCA XIICarbonic Anhydrase5.3 - 49.7 nM
COX-1/COX-2 InhibitionCyclooxygenasesModerate activity
5-LOX InhibitionLipoxygenaseModerate activity

Case Studies

Several studies have investigated the biological activity of similar compounds with structural similarities to this compound:

  • Study on Pyridazinone Derivatives :
    • A study identified new pyridazinone derivatives that showed significant inhibition against multiple hCA isoforms, suggesting that modifications in the structure can enhance biological activity .
  • Anti-cancer Properties :
    • Compounds with similar functional groups have been reported to exhibit cytotoxic effects on cancer cell lines, indicating the potential for this compound to be developed as an anticancer agent .

Comparison with Similar Compounds

Key Observations:

Pyridazinone Substituents: The target compound and ’s analog share a phenyl group at the pyridazinone 3-position, whereas ’s compound replaces phenyl with thiomorpholine, a sulfur-containing heterocycle that may enhance solubility . The 3-methoxyphenyl group in introduces electron-donating properties, contrasting with the unmodified phenyl in the target compound .

Acetamide Modifications :

  • The target compound’s N-phenyl group differs from the trifluoromethylphenyl (), phenethyl (), and pyridinylmethyl () groups. The trifluoromethyl group in ’s compound likely increases lipophilicity and metabolic resistance .
  • ’s compound shares the 1,1-dioxidotetrahydrothiophen-3-yl group with the target but lacks the N-phenyl substitution .

Sulfone vs. Other Moieties :

  • The sulfone group in the target compound and ’s analog is absent in other analogs, which instead feature neutral or basic substituents (e.g., thiomorpholine in ) .

Physicochemical Properties

  • Molecular Weight : The target compound (422.48 g/mol) is heavier than analogs like ’s (358.46 g/mol) due to the sulfone and phenyl groups.
  • Polarity: The sulfone and pyridazinone moieties in the target compound suggest moderate polarity, comparable to ’s analog. Trifluoromethyl () and thiomorpholine () groups may alter logP values significantly .

Preparation Methods

Cyclization of Thiophene Derivatives

2,3-Dihydrothiophene-1,1-dioxide is synthesized via oxidation of 2,3-dihydrothiophene using hydrogen peroxide or ozone. Subsequent bromination at the 3-position followed by amination via Gabriel synthesis yields the amine intermediate:

2,3-DihydrothiopheneH2O22,3-Dihydrothiophene-1,1-dioxideNBS3-Bromo derivativePhthalimide3-Amino derivative\text{2,3-Dihydrothiophene} \xrightarrow{\text{H}2\text{O}2} \text{2,3-Dihydrothiophene-1,1-dioxide} \xrightarrow{\text{NBS}} \text{3-Bromo derivative} \xrightarrow{\text{Phthalimide}} \text{3-Amino derivative}

Reaction Conditions :

  • Oxidation: 30% H<sub>2</sub>O<sub>2</sub>, acetic acid, 50°C, 12 h (yield: 85–90%).

  • Bromination: N-Bromosuccinimide (NBS), CCl<sub>4</sub>, radical initiator, 80°C (yield: 70%).

Preparation of 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetic Acid

Pyridazinone Ring Formation

3-Phenylpyridazin-6(1H)-one is synthesized via cyclocondensation of phenylmaleic anhydride with hydrazine hydrate:

Phenylmaleic anhydride+HydrazineEtOH, reflux3-Phenylpyridazin-6(1H)-one\text{Phenylmaleic anhydride} + \text{Hydrazine} \xrightarrow{\text{EtOH, reflux}} \text{3-Phenylpyridazin-6(1H)-one}

Optimization Data :

ParameterOptimal ValueYield (%)
SolventEthanol78
TemperatureReflux (78°C)78
Reaction Time6 h78

Acetic Acid Side-Chain Introduction

The pyridazinone is alkylated with ethyl bromoacetate followed by saponification:

3-Phenylpyridazin-6(1H)-oneEthyl bromoacetate, K2CO3Ethyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetateNaOHAcetic acid derivative\text{3-Phenylpyridazin-6(1H)-one} \xrightarrow{\text{Ethyl bromoacetate, K}2\text{CO}3} \text{Ethyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate} \xrightarrow{\text{NaOH}} \text{Acetic acid derivative}

Key Data :

  • Alkylation: K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 4 h (yield: 65%).

  • Saponification: 2 M NaOH, MeOH/H<sub>2</sub>O, rt, 2 h (yield: 95%).

Coupling Strategies for Final Assembly

Amide Bond Formation

The acetic acid derivative is activated as an acyl chloride (SOCl<sub>2</sub>, 60°C) and coupled with 1,1-dioxido-2,3-dihydrothiophen-3-amine:

2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetyl chloride+1,1-Dioxido-2,3-dihydrothiophen-3-amineEt3N, DCMTarget amide\text{2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetyl chloride} + \text{1,1-Dioxido-2,3-dihydrothiophen-3-amine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target amide}

Optimization Insights :

  • Base: Triethylamine (2.2 equiv) in dichloromethane at 0°C → rt (yield: 82%).

  • Side products: <5% N-acetylated byproducts, removed via silica gel chromatography.

N-Phenylation via Palladium Catalysis

For analogs requiring late-stage N-arylation, Buchwald-Hartwig coupling is employed:

3-Amino intermediate+IodobenzenePd2(dba)3,Xantphos,CsOHN-Phenyl derivative\text{3-Amino intermediate} + \text{Iodobenzene} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}, \text{CsOH}} \text{N-Phenyl derivative}

Catalytic System :

  • Catalyst: Pd<sub>2</sub>(dba)<sub>3</sub> (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: CsOH (3 equiv)

  • Solvent: DMF, 70°C, 4 h (yield: 75%).

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from ethanol/water (4:1), yielding white crystals (mp: 143–144°C).

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (d, J = 8.4 Hz, 1H, pyridazinone H-5), 7.65–7.42 (m, 5H, Ph), 4.82 (s, 2H, CH<sub>2</sub>CO), 3.71–3.62 (m, 2H, dihydrothiophene H-2, H-3).

  • HRMS : m/z calcd for C<sub>22</sub>H<sub>19</sub>N<sub>3</sub>O<sub>4</sub>S [M+H]<sup>+</sup>: 422.1174; found: 422.1176.

Scale-Up Considerations and Industrial Relevance

The palladium-mediated coupling in DMF (source ) offers scalability, with reported yields exceeding 70% at 2.5 kg scale. Critical process parameters include rigorous degassing to prevent catalyst deactivation and controlled addition of CsOH to minimize side reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.